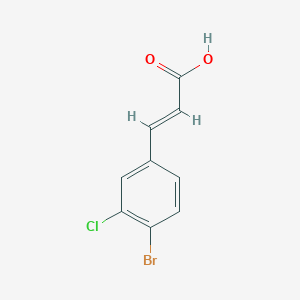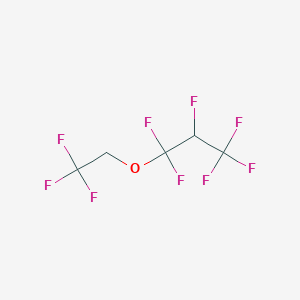
1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether
Overview
Description
1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether is an organic compound with the chemical formula C5H3F9O . It is also known by its IUPAC name, 1,1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties such as low boiling point, high density, and chemical stability .
Mechanism of Action
Target of Action
This compound is a type of fluoroalkyl ether, and these compounds are generally known for their unique physical and chemical properties, such as high thermal stability and low reactivity .
Biochemical Pathways
It’s worth noting that fluoroalkyl ethers have been used in various applications due to their unique properties .
Pharmacokinetics
It’s known that the compound is stable and has a low acute toxicity .
Result of Action
It’s known that the compound has a low acute toxicity and may cause irritation to the skin and eyes upon prolonged exposure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. When in contact with strong oxidizers, it may produce flammable compounds or vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether is typically synthesized through the reaction of hexafluoropropylene with 2,2,2-trifluoroethanol . The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where hexafluoropropylene and 2,2,2-trifluoroethanol are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether undergoes various chemical reactions, including:
Substitution Reactions: The ether group can be substituted by other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as halogens or alkylating agents.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated ethers, while oxidation and reduction reactions can produce different alcohols or hydrocarbons .
Scientific Research Applications
1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its unique properties.
Biology: Employed in the study of biological systems where fluorinated compounds are of interest.
Medicine: Investigated for potential use in pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including high-performance lubricants and coatings
Comparison with Similar Compounds
- 1,1,2,3,3,3-Hexafluoropropyl methyl ether
- 1,1,2,3,3,3-Hexafluoropropyl ethyl ether
- 1,1,2,3,3,3-Hexafluoropropyl isopropyl ether
Uniqueness: 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether is unique due to its specific combination of hexafluoropropyl and trifluoroethyl groups. This combination imparts distinct physical and chemical properties, such as higher chemical stability and lower reactivity compared to similar compounds .
Properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F9O/c6-2(4(10,11)12)5(13,14)15-1-3(7,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRGTZDDPWGCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379346 | |
| Record name | (2H-Perfluoropropyl)(1H,1H-perfluoroethyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
993-95-3 | |
| Record name | 1,1,1,2,3,3-Hexafluoro-3-(2,2,2-trifluoroethoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=993-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H-Perfluoropropyl)(1H,1H-perfluoroethyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of understanding the vapor-liquid equilibria of 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether?
A1: Understanding the vapor-liquid equilibria of this compound, especially in mixtures with other solvents, is crucial for several industrial processes. For instance, this knowledge is essential for designing separation processes like distillation or extraction, which might be employed in its production or purification. [, ]
Q2: What methods were employed to study the thermodynamic properties of this compound?
A2: Researchers utilized a gas stripping method to measure the vapor pressures of this compound over a range of temperatures. This method involves bubbling an inert gas through the liquid sample to carry away the vapor, allowing for the determination of vapor pressure based on the gas composition. Additionally, the same method was used to determine the infinite dilution activity coefficients, which describe the behavior of the compound at very low concentrations in other solvents like hexadecane and water. These experimental data were then correlated using thermodynamic models like the modified ASOG model for predictive purposes. []
Q3: Why is the interaction of this compound with carbon dioxide of interest?
A3: The interaction of 1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane with carbon dioxide is of particular interest in the context of developing alternative refrigerant systems. Understanding the vapor-liquid equilibria of this binary system is crucial for assessing the potential of this compound as a component in working fluids for refrigeration cycles. []
- Measurement and Correlation for Vapor Pressures of Fluoroethers and Infinite Dilution Activity Coefficients of Fluoroethers in Aqueous Solutions:
- Vapor-liquid equilibria for binary systems carbon dioxide + 1,1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane or 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane at 303.15–323.15 K:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



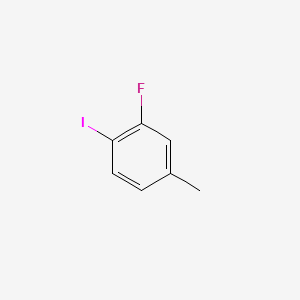
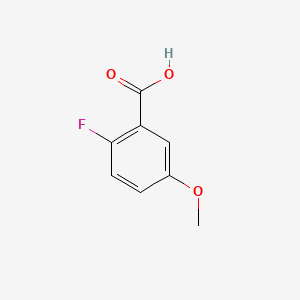


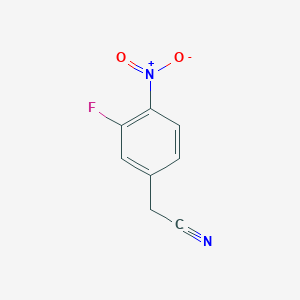

![[4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]phenyl] 3-chloro-2,2-dimethylpropanoate](/img/structure/B1333282.png)
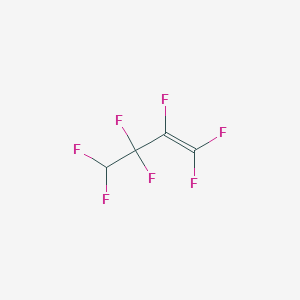
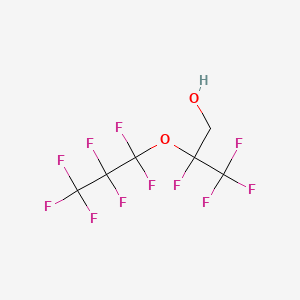
![5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1333293.png)


